molecular formula C6H6ClFN2 B125647 4-Chloro-6-ethyl-5-fluoropyrimidine CAS No. 137234-74-3

4-Chloro-6-ethyl-5-fluoropyrimidine

Cat. No. B125647
M. Wt: 160.58 g/mol
InChI Key: LKTGVRWVTAJGMS-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative that is not directly mentioned in the provided papers. However, related compounds with similar halogen substitutions on the pyrimidine ring have been studied extensively due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals. For instance, halogen-rich pyridines have been synthesized using halogen dance reactions, which could be analogous to methods that might be used for synthesizing 4-chloro-6-ethyl-5-fluoropyrimidine .

Synthesis Analysis

The synthesis of halogenated pyrimidines often involves strategic functionalization of the pyrimidine ring. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, was achieved through cyclization and chlorination starting from acetamidine hydrochloride and dimethyl malonate . Similarly, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine was synthesized from α-fluoroacetic ester, suggesting that starting with a fluoroacetic ester could be a viable route for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine .

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be characterized using various spectroscopic techniques. For instance, the structure of a C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative was confirmed by 1H, 13C, and 19F NMR spectra, as well as IR spectra, and X-ray crystal structure analysis . These techniques could similarly be applied to determine the molecular structure of 4-chloro-6-ethyl-5-fluoropyrimidine.

Chemical Reactions Analysis

Halogenated pyrimidines can undergo a variety of chemical reactions, often serving as intermediates for further functionalization. For example, the synthesis of pentasubstituted pyridines from halopyridine isomers, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involved trapping with electrophiles after a C6 magnesiation . This indicates that 4-chloro-6-ethyl-5-fluoropyrimidine could potentially be used in similar electrophilic substitution reactions to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their substituents. For example, the crystal and molecular structures of two isomeric compounds derived from 4,6-diethoxypyrimidine were determined by X-ray diffraction, which provided insights into their solid-state properties . Although the specific properties of 4-chloro-6-ethyl-5-fluoropyrimidine are not provided, it can be inferred that its halogen substituents would affect its boiling point, melting point, solubility, and reactivity.

Scientific Research Applications

Synthesis and Application in Kinase Inhibition

4-Chloro-6-ethyl-5-fluoropyrimidine is a versatile compound used in the synthesis of biologically active molecules. It's utilized in creating novel compounds like 2,4-disubstituted-5-fluoropyrimidines, which hold potential as kinase inhibitors. This synthesis involves regioselective substitution and is a part of a broader program aimed at discovering kinase inhibitors, which are crucial in cancer treatment due to their role in regulating cell functions (Wada et al., 2012).

Industrial Synthesis

An improved synthesis method for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine using α-fluoroacetic ester as the primary material has been reported. This process boasts mild reaction conditions and is suitable for industrial production, offering an overall yield of 41.7%, indicating its potential for large-scale applications (Y. Bin, 2004).

Antiviral Applications

4-Chloro-6-ethyl-5-fluoropyrimidine derivatives exhibit significant antiviral activity. 5-Chloro-5-fluoro-6-alkoxypyrimidines, synthesized from it, show high antiviral activity against respiratory syncytial virus (RS virus) and human flu viruses A/H3N2 and A/H1N1pdm09, positioning these derivatives as promising agents in antiviral drug development (Chernikova et al., 2019).

Enhancement of Antitumor Activity

The compound is also involved in enhancing the antitumor activity of fluoropyrimidines. Studies show that using 5-chloro-2,4-dihydroxypyridine (CDHP) to inhibit dihydropyrimidine dehydrogenase activity can significantly enhance the cytotoxicity of 5-fluorouracil (5-FU) in tumor cells, offering a promising approach to improve cancer treatment outcomes (Takechi et al., 2002).

properties

IUPAC Name

4-chloro-6-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTGVRWVTAJGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587753
Record name 4-Chloro-6-ethyl-5-fluoropyrimidine
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Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethyl-5-fluoropyrimidine

CAS RN

137234-74-3
Record name 4-Chloro-6-ethyl-5-fluoropyrimidine
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Record name 4-Chloro-6-ethyl-5-fluoropyrimidine
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Record name 4-Chloro-6-ethyl-5-fluoropyrimidine
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Record name 4-chloro-6-ethyl-5-fluoropyrimidine
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Synthesis routes and methods I

Procedure details

To a mixture of the compound of part (iv) (40 kg), dichloromethane (120 L) and triethylamine (28.4 g) was slowly added phosphorus oxychloride (47.2 kg) over 3 hours maintaining the reaction temperature below 40° C. during the addition. The mixture was heated under reflux for 5 hours, cooled to 25° C. and cautiously quenched into 3N aqueous hydrochloric acid solution (176 L), maintaining the temperature below 20° C. during this operation. The layers were separated, the aqueous phase extracted with dichloromethane (50 L) and the combined organic layers washed with water (50 L). The organic layer was concentrated under reduced pressure to provide the product as an oil (40.69 kg).
Quantity
40 kg
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
catalyst
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Quantity
47.2 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of the product of part (i) (6.4 g, 45 mmol) and phosphoryl chloride (30 ml) was heated under reflux for 3 hours. The excess phosphoryl chloride was removed by distillation under reduced pressure and the residue was poured into ice-water. The resulting mixture was extracted with methylene chloride (3×50 ml) and the combined organic extracts were washed with water and dried over magnesium sulphate. The solvent was removed under reduced pressure and the resulting oil was distilled under reduced pressure to provide the title compound (4.81 g, 66%), b.p. 74° C. at 22 mm Hg, which was characterised by 1H-NMR spectroscopy.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
66%

Synthesis routes and methods IV

Procedure details

78.24 ml of triethylamine was added to a solution prepared by dissolving 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane, and 57.4 ml of phosphorus oxychloride was slowly added thereto over 30 min. The resulting solution was refluxed for 5 hours to complete the reaction, and cooled to room temperature. Then, 352 ml of 3N HCl was added thereto while maintaining the temperature at below 20° C. The resulting aqueous mixture was extracted with 100 ml of dichloromethane. The organic layer was washed with 100 ml of water, was dried over magnesium sulfate, and concentrated under a reduced pressure to obtain the title compound as an oil (85.9 g, yield: 95%).
Quantity
78.24 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
57.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
352 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-ethyl-5-fluoropyrimidine
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4-Chloro-6-ethyl-5-fluoropyrimidine
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4-Chloro-6-ethyl-5-fluoropyrimidine
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4-Chloro-6-ethyl-5-fluoropyrimidine
Reactant of Route 5
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4-Chloro-6-ethyl-5-fluoropyrimidine
Reactant of Route 6
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4-Chloro-6-ethyl-5-fluoropyrimidine

Citations

For This Compound
11
Citations
M Butters, J Ebbs, SP Green, J MacRae… - … Process Research & …, 2001 - ACS Publications
… Although 100 kg quantities of 4-chloro-6-ethyl-5-fluoropyrimidine (9) were readily prepared via the 5-fluorouracil chemistry, we sought a more efficient route to this compound. In …
Number of citations: 109 pubs.acs.org
AS Bell - The art of drug synthesis, 2007 - Wiley Online Library
… The overall yield for the three steps resulting in 4-chloro-6-ethyl-5-fluoropyrimidine (14) was 72%. The key condensation of anions derived from the various ethylpyrimidines was the …
Number of citations: 3 onlinelibrary.wiley.com
JLC Sousa, HMT Albuquerque, AMS Silva - Molbank, 2023 - mdpi.com
… This means that the triazole ketone reacts with 4-chloro-6-ethyl-5-fluoropyrimidine upon deprotonation with lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at a low …
Number of citations: 3 www.mdpi.com
DTSS Sundaram, J Mitra, A Islam, KJ Prabahar… - Scientia …, 2015 - mdpi.com
… In the case of route A, deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine (4) was carried out using LDA as a base in THF at very low temperature and treated with ketone 3 to obtain …
Number of citations: 3 www.mdpi.com
E Ghobadi, S Saednia, S Emami - European Journal of Medicinal Chemistry, 2022 - Elsevier
… In the route B, 4-chloro-6-ethyl-5-fluoropyrimidine (25) was deprotonated using LDA as a base in tetrahydrofuran (THF) at very low temperature. Then, the obtained anion was reacted …
Number of citations: 9 www.sciencedirect.com
Z Jaman, DL Logsdon, B Szilágyi… - ACS Combinatorial …, 2020 - ACS Publications
… The reaction of 4-chloro-6-ethyl-5-fluoropyrimidine (R1-B7) with 3-(2-methylpiperidin-1-yl)propan-1-amine (R1-A7) and 1-methylpiperazine (R1-A4) always produced the S N Ar product…
Number of citations: 25 pubs.acs.org
DE Dobson - 2022 - hammer.purdue.edu
In the last 20 years, HTE has been introduced as a powerful tool for vast amounts of data acquisition, yet for organic synthesis HTE remains relatively underdeveloped. 1 Integrating the …
Number of citations: 2 hammer.purdue.edu
KA Dummit - 2020 - dspace.mit.edu
… Similarly encouraging results were obtained in the case of 4-chloro-6-ethyl-5fluoropyrimidine (8, Table 2). While organic HAT catalysts in the absence of a Lewis acid were wholly …
Number of citations: 0 dspace.mit.edu
DL Logsdon - 2019 - search.proquest.com
This dissertation describes the development of a system for the automated, high-throughput screening of organic reactions. This system utilizes a liquid handling robot for reaction …
Number of citations: 4 search.proquest.com
UG UA, UZ US, VN VC, ZM ZA - researchgate.net
… WO2006065726 discloses a process for the preparation of voriconazole comprising reacting 4-chloro-6-ethyl-5-fluoropyrimidine of Formula V with 1-(2,4diflouorophenyl)-2-(1H-1,2,4-…
Number of citations: 0 www.researchgate.net

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